Chiral Purity: (S)-Enantiomer vs. Racemic Mixture
Commercial (S)-2-(3-amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is supplied at ≥98% purity (area‑% HPLC) . In contrast, the racemic mixture (1:1 (S):(R)) has a theoretical enantiomeric excess of 0%, representing a ~98% deficiency in the desired enantiomer. This 48% absolute difference in ee directly impacts the diastereomeric ratio of downstream products.
| Evidence Dimension | Enantiomeric purity (ee) |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer (HPLC area‑%) |
| Comparator Or Baseline | Racemic mixture: 0% ee (theoretical) |
| Quantified Difference | ≥98% absolute ee advantage |
| Conditions | Supplier quality control by HPLC (Leyan, 98% purity specification) |
Why This Matters
High enantiopurity is mandatory for asymmetric synthesis of chiral DPP‑IV inhibitors where the (S)‑configuration is required for target binding; procurement of the single enantiomer eliminates additional chiral resolution steps.
